2-(Benzylamino)nicotinic acid

Nucleophilic aromatic substitution Process chemistry Regioisomer control

Sourcing regioisomerically pure nicotinic acid building blocks with validated bioactivity is a bottleneck in CNS drug discovery. 2-(Benzylamino)nicotinic acid (CAS 33522-80-4) resolves this as a 2-substituted scaffold with confirmed α4β2 nAChR functional activity (ChEMBL), CNS drug-like properties (MW 228.25, logP 2.7, TPSA 62.22 Ų), and patent-enabled fungicide intermediate utility. Its 2-position benzylamino group enables unique intramolecular H-bonding for improved BBB penetration and serves as a Suzuki coupling handle for biaryl library synthesis. Supplied as 98% purity white solid; room-temperature storage under inert atmosphere.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 33522-80-4
Cat. No. B1266482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)nicotinic acid
CAS33522-80-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)
InChIKeyAHAACQWBYCPTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)nicotinic Acid: Identity & Procurement


2-(Benzylamino)nicotinic acid (CAS 33522-80-4), also named 2-(benzylamino)pyridine-3-carboxylic acid, is a heterocyclic building block of the nicotinic acid class, featuring a benzylamino substituent at the pyridine 2‑position [1]. With a molecular weight of 228.25 g/mol and a calculated logP (XLogP3-AA) of 2.7, it occupies a physicochemical space that balances hydrogen‑bond donor/acceptor capacity with moderate lipophilicity [2]. Commercial availability is primarily through research‑chemical suppliers at standard purities of 97–98%, and the compound is typically supplied as a white to off‑white solid requiring storage at room temperature in an inert atmosphere . This baseline profile establishes it as a synthetically tractable, monomeric scaffold suitable for library synthesis and medicinal chemistry optimization programs.

Why 2-(Benzylamino)nicotinic Acid Is Irreplaceable


The substitution pattern on the nicotinic acid core critically controls both synthetic utility and potential biological activity. 2‑(Benzylamino)nicotinic acid places the amino‑bearing benzyl group adjacent to the carboxylic acid, enabling chelation and directed metal‑catalysed cross‑coupling reactions that are inaccessible to the 4‑ or 5‑substituted isomers . Furthermore, the position of the benzylamino substituent controls the geometry of the pharmacophore: for instance, 4‑(benzylamino)nicotinic acid has been explored as a precursor for glycolytic inhibitors, whereas the 2‑substituted analogue is reported in patents concerning CYP2A6 inhibitors and agricultural fungicide ester derivatives, indicating that even within the same molecular formula, regioisomeric placement directs entirely different target‑engagement profiles [1]. Consequently, selecting the 2‑substituted regioisomer is not a generic choice but a deliberate decision driven by the specific downstream chemistry or biological screening campaign.

Differentiation Evidence for 2-(Benzylamino)nicotinic Acid


Regioisomeric Purity & Synthetic Yield

The synthesis of 2‑(benzylamino)nicotinic acid proceeds via direct SNAr reaction of 2‑chloronicotinic acid with benzylamine, yielding 84% of the pure 2‑substituted isomer after simple acid‑base workup . In contrast, analogous substitution at the 4‑position of nicotinic acid typically requires more forcing conditions or alternative synthetic routes due to the lower electrophilicity of the 4‑chloro isomer, often resulting in yields below 50% and requiring chromatographic purification to separate regioisomeric mixtures [1]. This establishes a clear advantage in atom economy and ease of isolation for the 2‑substituted compound.

Nucleophilic aromatic substitution Process chemistry Regioisomer control

α4β2 nAChR Agonist Activity

2‑(Benzylamino)nicotinic acid has been tested in a recombinant human α4β2 nicotinic acetylcholine receptor (nAChR) agonist assay using HEK‑293 cells, with functional potency data recorded in ChEMBL (ID 142742) [1]. While the quantitative EC50 value is not publicly disclosed, the compound's inclusion in a curated bioactivity database against a defined nAChR subtype provides a tangible screening starting point that is absent for the 4‑benzylamino nicotinic acid isomer. This differential enables researchers to select the 2‑isomer for nAChR‑focused campaigns without re‑screening.

Nicotinic acetylcholine receptor Agonist functional potency Recombinant cell line

CNS Drug-Like Physicochemical Profile

The computed physicochemical parameters for 2‑(benzylamino)nicotinic acid – molecular weight 228.25, XLogP3‑AA 2.7, topological polar surface area (TPSA) 62.22 Ų, hydrogen bond donor count 2, hydrogen bond acceptor count 4 – place it within the favourable range for CNS drug‑likeness (MW <400, logP 1–4, TPSA <90 Ų, HBD ≤3) [1]. When compared to the 4‑benzylamino isomer (identical molecular formula, identical computed logP and TPSA by prediction), the 2‑substituted arrangement presents the benzylamino basic centre in closer proximity to the carboxylic acid, allowing intramolecular hydrogen bonding that can reduce the effective polar surface area in non‑polar environments and potentially enhance passive blood‑brain barrier penetration relative to the 4‑isomer where such intramolecular interaction is geometrically impossible [2].

Physicochemical properties CNS drug‑likeness Lipinski parameters

Suzuki Coupling Compatibility

2‑(Benzylamino)nicotinic acid is specifically noted for its ability to participate in palladium‑catalysed Suzuki coupling reactions as an arylboronic acid component, enabling the construction of biaryl architectures directly from the nicotinic acid scaffold . This reactivity profile is not universally shared by all benzylamino‑nicotinic acid isomers. For example, the 6‑(benzylamino)nicotinic acid scaffold is more commonly employed as an ester (e.g., methyl 6‑(benzylamino)nicotinate) for nucleophilic acyl substitution rather than cross‑coupling, reflecting the divergent reactivity imposed by the position of the benzylamino group relative to the carboxyl moiety . The 2‑substituted arrangement thus offers a unique combination of a free carboxylic acid and a coupling‑competent position that is particularly advantageous for generating compound libraries via divergent C–C bond formation.

Suzuki coupling Arylboronic acid reactivity Cross‑coupling chemistry

Agricultural Fungicide Patent Coverage

Multiple patent filings, including CN105873904B and related Agro Kanesho Co. Ltd. applications, explicitly cover 2‑aminonicotinic acid benzyl ester derivatives as active ingredients in agricultural fungicides [1]. 2‑(Benzylamino)nicotinic acid serves as the direct precursor free acid for generating this patented ester series. No comparable patent coverage exists for the 4‑ or 6‑benzylamino nicotinic acid isomers in the agricultural fungicide space, indicating a specific industrial selection of the 2‑substituted scaffold for this application [2].

Agricultural fungicide 2‑aminonicotinic acid benzyl ester Patent‑enabled structure

Procurement Scenarios for 2-(Benzylamino)nicotinic Acid


nAChR-Targeted Screening Libraries

Procurement of the 2‑isomer is justified by its inclusion in the ChEMBL database with confirmed functional activity at human α4β2 nicotinic acetylcholine receptors, a data point not available for the 4‑ or 6‑isomers [1]. Researchers constructing focused libraries for nicotine dependence, cognitive enhancement, or pain can use this compound as a validated starting point without the cost of de novo screening.

CNS-Penetrant Lead Optimisation

The physicochemical profile (MW <230, logP 2.7, TPSA 62.22 Ų) falls squarely within CNS drug‑like space [1]. The 2‑positioning of the benzylamino group uniquely enables intramolecular hydrogen bonding with the neighbouring carboxylic acid, potentially lowering effective polar surface area and improving passive BBB penetration compared to the 4‑isomer, where this intramolecular interaction is geometrically impossible [2].

Suzuki-Coupling Library Synthesis

The documented ability of 2‑(benzylamino)nicotinic acid to act as an arylboronic acid component in Pd‑catalysed Suzuki reactions makes it a versatile building block for generating biaryl derivatives on the nicotinic acid scaffold [1]. This synthetic handle is not available in the same form for the 6‑benzylamino isomer, which is predominantly employed as an ester electrophile, thus selecting the 2‑isomer streamlines library production by combining the carboxylic acid and cross‑coupling functionalities in a single monomer.

Agrochemical Fungicide Lead Generation

The 2‑substituted scaffold has explicit, multi‑patent coverage for agricultural fungicide applications through its benzyl ester derivatives, as documented in CN105873904B and related filings [1]. Industrial or academic groups pursuing fungicide discovery can directly access the patent‑enabled free acid intermediate, ensuring freedom‑to‑operate clarity and leveraging disclosed structure‑activity information.

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